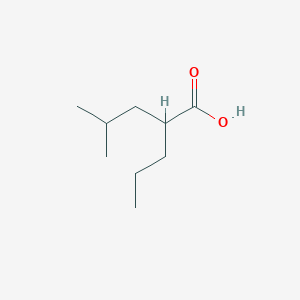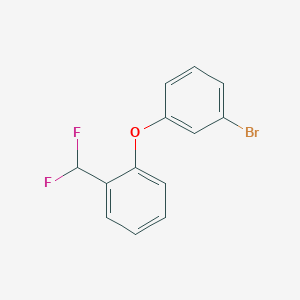
1-(3-Bromophenoxy)-2-(difluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromophenoxy)-2-(difluoromethyl)benzene is an organic compound with the molecular formula C13H9BrF2O and a molecular weight of 299.115 g/mol. This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a phenoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 1-(3-Bromophenoxy)-2-(difluoromethyl)benzene typically involves the reaction of 1-bromo-3-nitrobenzene with 2-(difluoromethyl)phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
1-(3-Bromophenoxy)-2-(difluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. For example, it can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products. For instance, oxidation can lead to the formation of corresponding phenols or quinones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3-Bromophenoxy)-2-(difluoromethyl)benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals. Its structural features may contribute to the biological activity of these molecules.
Medicine: Research into the compound’s potential therapeutic applications is ongoing. It may serve as a precursor for the synthesis of drugs with specific pharmacological properties.
Industry: The compound is used in the production of materials with specialized properties, such as liquid crystals and polymers.
作用機序
The mechanism of action of 1-(3-Bromophenoxy)-2-(difluoromethyl)benzene depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the bromine atom can participate in halogen bonding, while the difluoromethyl and phenoxy groups can engage in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to specific biological effects .
類似化合物との比較
1-(3-Bromophenoxy)-2-(difluoromethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-3-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a difluoromethyl group.
1-Bromo-3-phenylpropane: This compound lacks the difluoromethyl and phenoxy groups, making it less versatile in terms of chemical reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
特性
IUPAC Name |
1-bromo-3-[2-(difluoromethyl)phenoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2O/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYTZJULZVLHJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)F)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
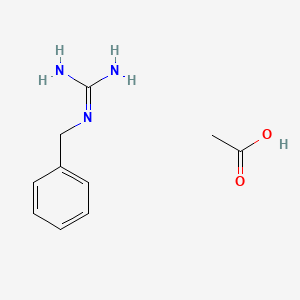
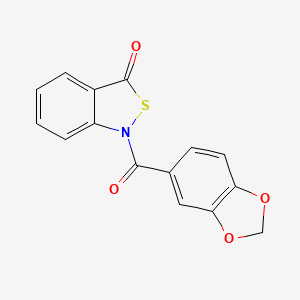
![7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde](/img/structure/B2724321.png)
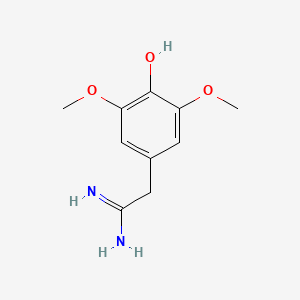
![(2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylprop-2-enamide](/img/structure/B2724325.png)
![8-(3,4-dimethylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2724326.png)
![4-{[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine](/img/structure/B2724328.png)
![N-(2-Amino-2-oxoethyl)-3-[[2-(cyanomethylamino)-2-oxoethyl]carbamoylamino]-N-methylbenzamide](/img/structure/B2724329.png)
![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2724331.png)
![2-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2724335.png)
![3-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2724336.png)
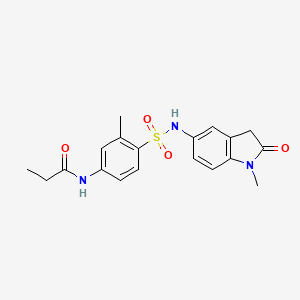
![N-(3-chloro-4-fluorophenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B2724338.png)
